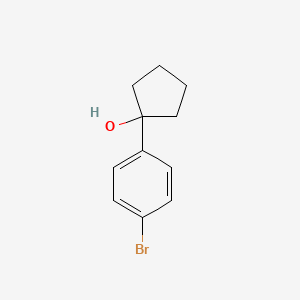

1-(4-Bromophenyl)cyclopentan-1-ol

Vue d'ensemble

Description

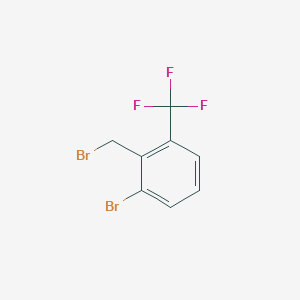

1-(4-Bromophenyl)cyclopentan-1-ol, also known as 4-bromocyclopentanol, is a brominated cyclopentanol compound with a wide range of scientific applications. It is a colorless liquid with a boiling point of 115-117 °C and a melting point of -20 °C. It is a relatively stable compound and can be used in a variety of research and lab experiments. The compound has been studied extensively in the past few decades, and its structure and properties have been well established.

Applications De Recherche Scientifique

Synthesis and Chemical Intermediate Applications

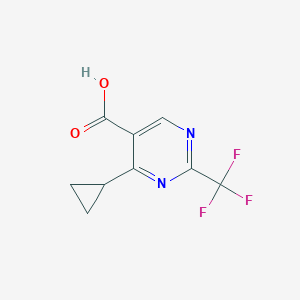

1-(4-Bromophenyl)cyclopentan-1-ol serves as a chemical intermediate in various synthetic pathways. For instance, it has been implicated in the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the production of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis presents a practical method for preparing 2-Fluoro-4-bromobiphenyl from methyl nitrite and 2-fluoro-4-bromoaniline, demonstrating the compound's utility in pharmaceutical manufacturing processes (Qiu et al., 2009).

Organic Light Emitting Diodes (OLEDs) and Optoelectronics

The compound is relevant in the field of organic light emitting diodes (OLEDs) and optoelectronics, where cyclometalating ligands play a crucial role. These ligands, including this compound derivatives, enable the tuning of emission wavelength across the visible spectrum, contributing to the development of highly efficient phosphorescent materials for use in displays and illumination devices (Chi & Chou, 2010).

Cyclodextrins and Host-Guest Chemistry

Cyclodextrins, cyclic oligosaccharides known for their ability to form host–guest type inclusion complexes, have a wide range of applications in pharmaceuticals, food and nutrition, and chemical industries. Research on cyclodextrins, which can involve derivatives of this compound, highlights the potential for innovative drug delivery systems, improved food packaging, and chemical separation processes (Sharma & Baldi, 2016).

Environmental and Sustainability Applications

The research on the transformation of biomass-derived furfurals to cyclopentanones and their derivatives, including this compound, underscores the compound's significance in sustainable chemistry. These studies focus on developing environmentally friendly processes for converting renewable resources into valuable chemical intermediates, demonstrating the compound's role in advancing green chemistry initiatives (Dutta & Bhat, 2021).

Propriétés

IUPAC Name |

1-(4-bromophenyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6,13H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEZRQJDHKLSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride](/img/structure/B1291832.png)

![1-methyl-4-[4-(trifluoromethyl)-1H-imidazol-2-yl]-1H-pyrazole](/img/structure/B1291850.png)

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1291859.png)